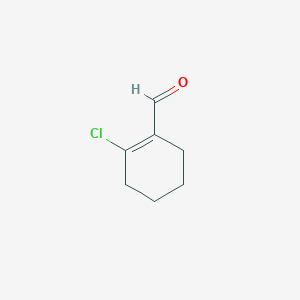

2-氯环己烯-1-甲醛

描述

2-Chlorocyclohex-1-enecarbaldehyde, also known as 2-氯环己基-1-烯丙醛, is a chemical compound with the CAS number 1680-73-5 and the molecular formula C7H9ClO . It is a colorless to pale yellow liquid .

Molecular Structure Analysis

The molecular structure of 2-Chlorocyclohex-1-enecarbaldehyde consists of a cyclohexene ring with a chlorine atom and a formyl group attached . The exact mass of the molecule is 144.0341926 g/mol .Physical And Chemical Properties Analysis

2-Chlorocyclohex-1-enecarbaldehyde is a colorless to pale yellow liquid with a pungent odor . It is stable at room temperature but decomposes when exposed to heat and light . Its density is approximately 1.09 g/cm³, and it has a boiling point of 187-189℃ .科学研究应用

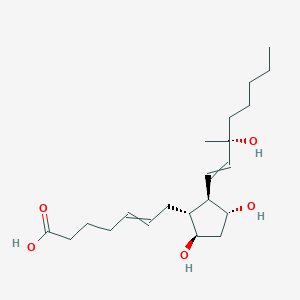

Chemosensor for Detection of Silver Ions

One of the applications of 2-Chlorocyclohex-1-enecarbaldehyde is in the development of a colorimetric chemosensor for the detection of silver ions (Ag+) in industrial wastewater . This chemosensor is based on a tricarbocyanine derivative and can detect Ag+ in real industrial wastewater . The sensing mechanism is proposed to be the analyte-induced destruction of the π-electron system .

Development of Fluorescent Probes

2-Chlorocyclohex-1-enecarbaldehyde can also be used in the development of fluorescent probes . These probes can bind Ag+ via a complexation reaction, leading to a remarkable color change from blue to light red . This makes naked-eye detection possible .

Industrial Applications

While not directly an application of 2-Chlorocyclohex-1-enecarbaldehyde, it’s worth noting that this compound could potentially be used in various industrial applications due to its chemical properties . However, more research is needed to explore these possibilities .

Material Science

Given its unique chemical structure, 2-Chlorocyclohex-1-enecarbaldehyde could potentially be used in material science for the development of new materials . However, this is a speculative application and would require further research .

Chemical Synthesis

2-Chlorocyclohex-1-enecarbaldehyde could potentially be used as a starting material or intermediate in chemical synthesis . Its unique structure could make it useful in the synthesis of a variety of different compounds .

Chromatography

In the field of chromatography, 2-Chlorocyclohex-1-enecarbaldehyde could potentially be used as a standard for method development or validation . However, this is a speculative application and would require further research .

属性

IUPAC Name |

2-chlorocyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPFOCFIHOUPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473012 | |

| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1680-73-5 | |

| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

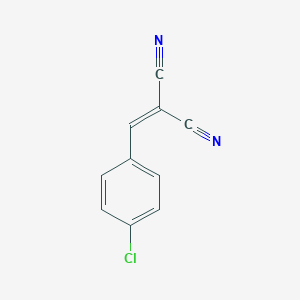

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-Chlorocyclohex-1-enecarbaldehyde used in the synthesis of potentially bioactive compounds?

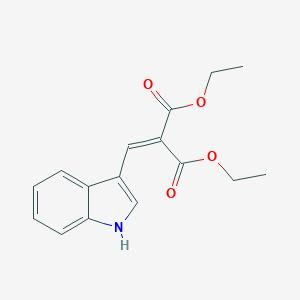

A: 2-Chlorocyclohex-1-enecarbaldehyde serves as a valuable starting material for synthesizing diverse chemical structures. For instance, it acts as a scaffold for creating novel chalcones []. These chalcones are formed through a reaction between 2-Chlorocyclohex-1-enecarbaldehyde and various aromatic or heterocyclic ketones. This reaction exploits the reactivity of the aldehyde group present in the 2-Chlorocyclohex-1-enecarbaldehyde structure.

Q2: What is the significance of the intramolecular cyclization reactions involving 2-Chlorocyclohex-1-enecarbaldehyde derivatives?

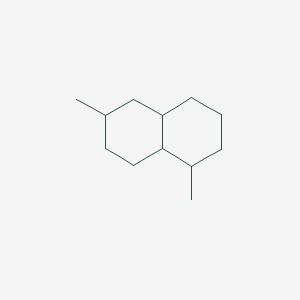

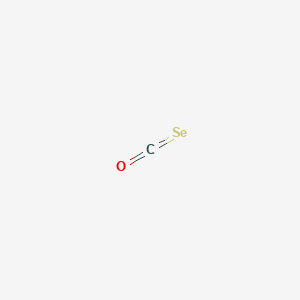

A: Research indicates that derivatives of 2-Chlorocyclohex-1-enecarbaldehyde exhibit unique reactivity patterns []. Specifically, while the disubstituted derivative, 2-chlorocyclohex-1-ene-1,3-dicarbaldehyde, undergoes intramolecular cyclization with disodium diselenide to form a cyclic diselenide, 2-Chlorocyclohex-1-enecarbaldehyde itself does not undergo this reaction under similar conditions. This difference in reactivity highlights the importance of steric and electronic factors in these cyclization reactions.

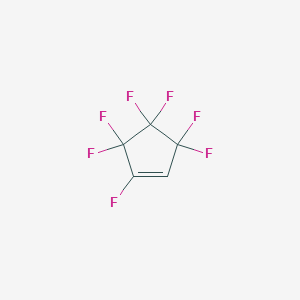

Q3: How does the structure of 2-Chlorocyclohex-1-enecarbaldehyde-derived chalcones relate to their cytotoxic activity?

A: Studies focusing on novel chalcones synthesized from 3-Benzylidene-2-chlorocyclohex-1-enecarbaldehyde have revealed a structure-activity relationship []. The presence of specific substituents on the chalcone framework significantly influences the compound's cytotoxic potential. Notably, compounds within series 5 and fluorinated derivatives (compounds 5-9) displayed enhanced cytotoxicity compared to other analogs. Further investigation into these structure-activity relationships is crucial for optimizing the design of more potent and selective cytotoxic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)

![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)